molecular formula C11H17N3O2S B13232463 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B13232463
M. Wt: 255.34 g/mol
InChI Key: BHOOXLNSTYDVQL-UHFFFAOYSA-N
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Description

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-aminocyclohexanol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits biological activities such as antibacterial and antifungal properties, making it useful in biological research.

    Medicine: Due to its diverse biological activities, it is investigated for potential therapeutic applications, including anticancer and anti-inflammatory treatments.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial and antifungal activities. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the aminocyclohexyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide is a novel compound characterized by a thiazole ring and an aminocyclohexyl group. This combination suggests significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's molecular formula is C11H17N3O2SC_{11}H_{17}N_{3}O_{2}S, with a molecular weight of approximately 255.34 g/mol.

Chemical Structure

The structure of this compound can be represented as follows:

InChI InChI 1S C11H17N3O2S c12 8 1 3 9 4 2 8 16 7 10 15 14 11 13 5 6 17 11 h5 6 8 9H 1 4 7 12H2 H 13 14 15 \text{InChI InChI 1S C11H17N3O2S c12 8 1 3 9 4 2 8 16 7 10 15 14 11 13 5 6 17 11 h5 6 8 9H 1 4 7 12H2 H 13 14 15 }

Synthesis

The synthesis typically involves the reaction of 4-aminocyclohexanol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide under basic conditions. The reaction is carried out in solvents like dimethylformamide (DMF) with potassium carbonate as the base to facilitate nucleophilic substitution reactions.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. The thiazole moiety is particularly noted for its ability to inhibit various enzymes and receptors, which may contribute to therapeutic effects against infections. In vitro tests have shown that this compound possesses antibacterial and antifungal properties .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been suggested through its structural characteristics. Thiazole derivatives often demonstrate the ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

Recent research highlights the compound's anticancer properties. In particular, studies on related thiazole derivatives have shown promising results against resistant cancer cell lines. For instance, lead compounds from similar classes have been reported to induce apoptosis and autophagy in cancer cells, leading to significant reductions in tumor growth in vivo .

Case Study: Anticancer Efficacy

A notable study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines including melanoma and pancreatic cancer. The results indicated that these compounds could effectively induce cell death through apoptosis and autophagy mechanisms. Specifically, lead compound 6b from a related class showed high potency against both sensitive and resistant cancer cell lines .

The mechanism of action for this compound involves interactions with specific molecular targets within cells. The thiazole ring can interact with enzymes and proteins, leading to inhibition of their activity. This interaction is crucial for the observed biological effects such as antibacterial and anticancer activities .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
N-(4-Aminocyclohexyl)acetamideSimilar aminocyclohexyl groupLacks thiazole ring; primarily studied for analgesic properties
2-(4-Aminophenyl)-N-(1,3-thiazol-2-yl)acetamideContains a thiazole ringExhibits potent antimicrobial activity
4-(Aminomethyl)-N-(1,3-thiazol-2-yl)butanamideLonger alkyl chainPotentially different pharmacokinetics due to chain length

The uniqueness of this compound lies in the combination of its cyclohexane-derived amine with the thiazole structure, which may enhance its biological activity compared to other compounds lacking this specific structural feature.

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

2-(4-aminocyclohexyl)oxy-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C11H17N3O2S/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11/h5-6,8-9H,1-4,7,12H2,(H,13,14,15)

InChI Key

BHOOXLNSTYDVQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OCC(=O)NC2=NC=CS2

Origin of Product

United States

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